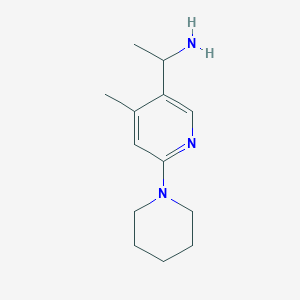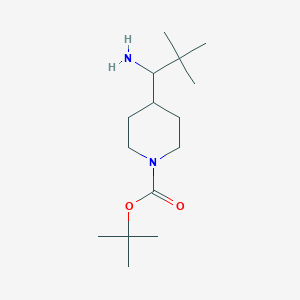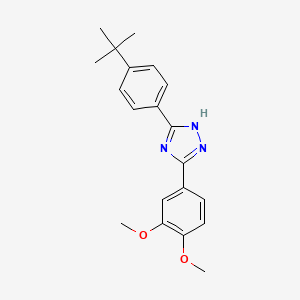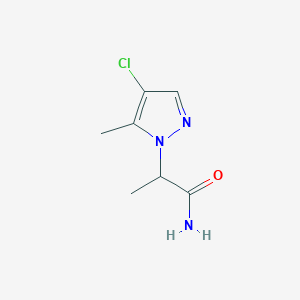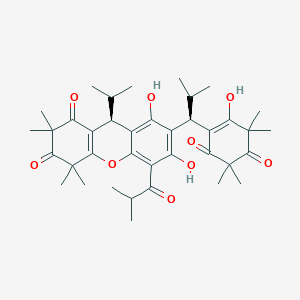
(S)-6,8-Dihydroxy-7-((R)-1-(2-hydroxy-3,3,5,5-tetramethyl-4,6-dioxocyclohex-1-en-1-yl)-2-methylpropyl)-5-isobutyryl-9-isopropyl-2,2,4,4-tetramethyl-4,9-dihydro-1H-xanthene-1,3(2H)-dione(relative)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-6,8-Dihydroxy-7-(®-1-(2-hydroxy-3,3,5,5-tetramethyl-4,6-dioxocyclohex-1-en-1-yl)-2-methylpropyl)-5-isobutyryl-9-isopropyl-2,2,4,4-tetramethyl-4,9-dihydro-1H-xanthene-1,3(2H)-dione(relative) is a complex organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-6,8-Dihydroxy-7-(®-1-(2-hydroxy-3,3,5,5-tetramethyl-4,6-dioxocyclohex-1-en-1-yl)-2-methylpropyl)-5-isobutyryl-9-isopropyl-2,2,4,4-tetramethyl-4,9-dihydro-1H-xanthene-1,3(2H)-dione(relative) involves multiple steps, including the formation of the xanthene core, introduction of hydroxyl groups, and addition of isobutyryl and isopropyl groups. The reaction conditions typically require specific catalysts, solvents, and temperature control to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl groups in the compound can undergo oxidation to form ketones or aldehydes.
Reduction: The carbonyl groups can be reduced to hydroxyl groups using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acid chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of hydroxyl groups would yield ketones or aldehydes, while reduction of carbonyl groups would yield alcohols.
Scientific Research Applications
Chemistry
This compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology
In biological research, this compound may be used to study enzyme interactions, metabolic pathways, and cellular processes due to its multiple functional groups.
Medicine
Industry
In the industrial sector, this compound could be used in the production of specialty chemicals, polymers, and advanced materials.
Mechanism of Action
The mechanism of action of (S)-6,8-Dihydroxy-7-(®-1-(2-hydroxy-3,3,5,5-tetramethyl-4,6-dioxocyclohex-1-en-1-yl)-2-methylpropyl)-5-isobutyryl-9-isopropyl-2,2,4,4-tetramethyl-4,9-dihydro-1H-xanthene-1,3(2H)-dione(relative) involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The specific pathways and targets would depend on the context of its use, such as inhibiting a particular enzyme or binding to a receptor.
Comparison with Similar Compounds
Similar Compounds
Xanthene Derivatives: Compounds with a similar xanthene core structure.
Hydroxy Compounds: Compounds with multiple hydroxyl groups.
Isobutyryl and Isopropyl Compounds: Compounds containing isobutyryl and isopropyl groups.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups and stereochemistry, which may confer specific chemical reactivity and biological activity not found in other similar compounds.
Properties
Molecular Formula |
C38H50O9 |
|---|---|
Molecular Weight |
650.8 g/mol |
IUPAC Name |
(9S)-6,8-dihydroxy-7-[(1R)-1-(2-hydroxy-3,3,5,5-tetramethyl-4,6-dioxocyclohexen-1-yl)-2-methylpropyl]-2,2,4,4-tetramethyl-5-(2-methylpropanoyl)-9-propan-2-yl-9H-xanthene-1,3-dione |
InChI |
InChI=1S/C38H50O9/c1-15(2)18(22-29(42)35(7,8)33(45)36(9,10)30(22)43)20-26(40)21-19(16(3)4)23-31(44)37(11,12)34(46)38(13,14)32(23)47-28(21)24(27(20)41)25(39)17(5)6/h15-19,40-42H,1-14H3/t18-,19+/m1/s1 |
InChI Key |
KVTUJCVXNLQMJG-MOPGFXCFSA-N |
Isomeric SMILES |
CC(C)[C@H]1C2=C(C(=C(C(=C2OC3=C1C(=O)C(C(=O)C3(C)C)(C)C)C(=O)C(C)C)O)[C@H](C4=C(C(C(=O)C(C4=O)(C)C)(C)C)O)C(C)C)O |
Canonical SMILES |
CC(C)C1C2=C(C(=C(C(=C2OC3=C1C(=O)C(C(=O)C3(C)C)(C)C)C(=O)C(C)C)O)C(C4=C(C(C(=O)C(C4=O)(C)C)(C)C)O)C(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







